L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is a peptide compound composed of seven amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine has several scientific research applications:
Chemistry: Studying the peptide’s structure and interactions with other molecules.
Biology: Investigating its role in biological processes and potential as a bioactive peptide.
Medicine: Exploring its therapeutic potential, such as its ability to inhibit enzymes or modulate immune responses.
Industry: Using the peptide in the development of new materials or as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valyl-L-prolyl-L-proline (VPP)
- L-Isoleucyl-L-prolyl-L-proline (IPP)
Uniqueness
L-Valyl-L-prolyl-L-isoleucyl-L-threonyl-L-prolyl-L-threonyl-L-leucine is unique due to its specific sequence and the presence of multiple threonine and proline residues. This unique sequence can result in distinct structural and functional properties compared to other peptides like VPP and IPP, which have different amino acid compositions and arrangements.
Eigenschaften
CAS-Nummer |
922713-44-8 |
---|---|
Molekularformel |
C35H61N7O10 |
Molekulargewicht |
739.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C35H61N7O10/c1-9-19(6)26(38-29(45)23-12-10-14-41(23)33(49)25(36)18(4)5)31(47)40-28(21(8)44)34(50)42-15-11-13-24(42)30(46)39-27(20(7)43)32(48)37-22(35(51)52)16-17(2)3/h17-28,43-44H,9-16,36H2,1-8H3,(H,37,48)(H,38,45)(H,39,46)(H,40,47)(H,51,52)/t19-,20+,21+,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
LSVSKFOVHVJMBK-WFDLYFBBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.